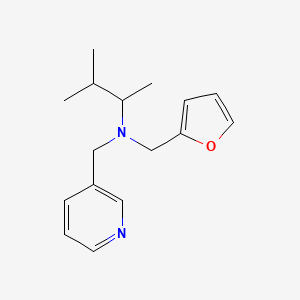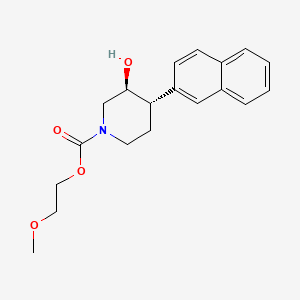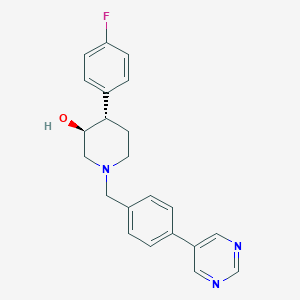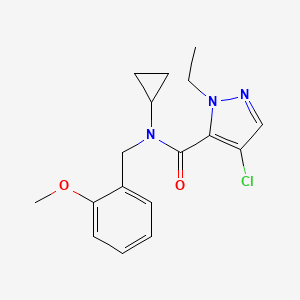
(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine
Vue d'ensemble
Description
(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine, also known as DMFPMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
(1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. In neuroscience, this compound has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor.
Mécanisme D'action
The exact mechanism of action of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine is not fully understood, but it is believed to act as a modulator of various receptors in the brain and peripheral tissues. This compound has been shown to have affinity for the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of mood, cognition, and motor function. This compound has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including modulation of neurotransmitter release, regulation of gene expression, and inhibition of inflammatory cytokines. In animal studies, this compound has been shown to improve cognitive function, reduce pain sensitivity, and protect against neurotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine is its relatively simple synthesis method, which makes it accessible for use in laboratory experiments. This compound has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further research. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
Orientations Futures
There are several potential future directions for research on (1,2-dimethylpropyl)(2-furylmethyl)(pyridin-3-ylmethyl)amine. One area of interest is the development of new drugs based on this compound's anti-inflammatory and neuroprotective properties. Another area of interest is the investigation of this compound's effects on other receptors and signaling pathways, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-methyl-N-(pyridin-3-ylmethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-13(2)14(3)18(12-16-7-5-9-19-16)11-15-6-4-8-17-10-15/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKRSDHBHHZXPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)N(CC1=CN=CC=C1)CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-methylbutyl)-1-[(1-methylpiperidin-3-yl)methyl]-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B3818261.png)
![6-methoxy-N-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B3818266.png)
![N-cyclohexyl-4-(4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B3818273.png)
![N-(3-ethoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B3818278.png)

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B3818293.png)
![2-[benzyl({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)amino]ethanol](/img/structure/B3818300.png)
![5-(2-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-2-oxoethyl)-2-pyrrolidinone](/img/structure/B3818308.png)
![N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B3818319.png)
![N-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B3818321.png)
methanol](/img/structure/B3818330.png)


![[4-(1-benzofuran-2-yl)-2-pyridinyl]methanol](/img/structure/B3818366.png)